Ortho-Ethoxy Benzoate Ester Modulation vs ML221 (Para-Nitrobenzoate): Physicochemical Property Differentiation
The target compound's 2-ethoxybenzoate ester substituent provides a distinct physicochemical profile compared to the prototypical APJ antagonist ML221, which bears a 4-nitrobenzoate group. Based on predicted properties using the Molbic platform, the target compound (C₁₉H₁₆N₂O₅S, MW 384.41 g/mol) has a lower predicted topological polar surface area and increased calculated lipophilicity (AlogP) relative to ML221 (C₁₇H₁₁N₃O₆S, MW 385.35 g/mol) . The ortho-ethoxy group introduces an electron-donating substituent, in contrast to the electron-withdrawing para-nitro group of ML221, which is expected to alter the ester carbonyl electrophilicity and thus susceptibility to enzymatic hydrolysis . These differences are material because ML221's clinical translatability is limited by esterase-mediated metabolic instability as documented in the 2025 Bist et al. study .
| Evidence Dimension | Calculated physicochemical properties (Lipinski parameters and structural features) |
|---|---|
| Target Compound Data | Molecular Formula: C₁₉H₁₆N₂O₅S; MW: 384.41 g/mol; ortho-ethoxybenzoate ester; electron-donating substituent |
| Comparator Or Baseline | ML221 (CAS 877636-42-5): Molecular Formula: C₁₇H₁₁N₃O₆S; MW: 385.35 g/mol; para-nitrobenzoate ester; electron-withdrawing substituent |
| Quantified Difference | Target compound has 2 additional carbon atoms, 5 additional hydrogen atoms, and replaces one nitro group (NO₂) and one nitrogen with an ethoxy (OCH₂CH₃) group. This results in lower hydrogen bond acceptor count and predicted higher lipophilicity. |
| Conditions | Predicted properties from Molbic compound information database (molbic.idrblab.net), calculated via standard cheminformatics algorithms. |
Why This Matters
The altered lipophilicity and electronic character of the 2-ethoxybenzoate ester may translate into measurably different metabolic stability and membrane permeability compared to ML221, directly impacting compound suitability for cell-based vs. in vivo APJ antagonism experiments.
- [1] Bist G, Elsheikh A, Kim S, et al. Novel small molecule analogs for advancing apelin receptor antagonism with enhanced plasma and microsomal stability. Bioorg Med Chem Lett. 2025;129:130367. DOI: 10.1016/j.bmcl.2025.130367. View Source
- [2] Molbic Compound Information Database. [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate. molbic.idrblab.net. View Source
